3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide
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Overview
Description
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is a versatile chemical compound used in various scientific research fields. Its applications range from drug discovery to material synthesis, making it valuable in multiple domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide typically involves multiple steps. The process begins with the nitration of N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide. This nitration reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide
- 3-nitro-N-phenylbenzenesulfonamide
Uniqueness
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both nitro and sulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S2/c29-28(30)24-19-22(36(33,34)25-21-9-5-2-6-10-21)11-12-23(24)26-14-16-27(17-15-26)35(31,32)18-13-20-7-3-1-4-8-20/h1-13,18-19,25H,14-17H2/b18-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEPPYWNDFYFNH-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-])S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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